(11E)-Tetradecen-1-yl-d5 Acetate
Description
Structure
3D Structure
Properties
CAS No. |
1209778-49-3 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
259.44 g/mol |
IUPAC Name |
[(E)-13,13,14,14,14-pentadeuteriotetradec-11-enyl] acetate |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3/b5-4+/i1D3,3D2 |
InChI Key |
YJINQJFQLQIYHX-SMJXTGSFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCCCCOC(=O)C |
Canonical SMILES |
CCC=CCCCCCCCCCCOC(=O)C |
Synonyms |
(11E)-11-Tetradecen-13,13,14,14,14-d5-1-ol 1-Acetate; (E)-11-Tetradecen-1-ol Acetate-d5; trans-11-Tetradecen-1-ol Acetate-d5; trans-11-Tetradecen-1-yl Acetate-d5; trans-11-Tetradecenol Acetate-d5; trans-11-Tetradecenyl Acetate-d5; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for 11e Tetradecen 1 Yl D5 Acetate
Precursor Synthesis and Deuterium (B1214612) Introduction Techniques
The strategic incorporation of deuterium into the target molecule begins with the synthesis of appropriately labeled precursors. The choice of deuteration strategy is critical for achieving the desired labeling pattern and isotopic enrichment.
Long-chain fatty acids and their derivatives are common starting materials for the synthesis of lepidopteran pheromones. nih.gov Several methods have been developed for the deuteration of these precursors. One common approach is the hydrogen-isotope exchange (HIE) reaction, which can introduce deuterium atoms into the carbon skeleton. For instance, heterogeneous catalysts like Palladium on Carbon (Pd/C) in the presence of deuterium gas (D₂) or heavy water (D₂O) can facilitate the exchange of hydrogen for deuterium atoms on a fatty acid chain. nih.gov A system using Pd/C with aluminum powder in D₂O has been shown to be effective for the selective deuteration of various organic compounds, generating deuterium gas in situ. nih.gov
Another strategy involves the deuteration of unsaturated fatty acids. For polyunsaturated fatty acids (PUFAs), specific methods have been developed to deuterate the bis-allylic positions, which can inhibit lipid peroxidation. nih.gov While not directly applicable to the mono-unsaturated target molecule, these methods highlight the diverse techniques available for selective deuteration. The synthesis of specifically labeled fatty acids, such as deuterated palmitic acids, has been achieved using functionalities like dithiane to introduce deuterium at specific locations (e.g., C13 or C14) along the carbon chain. acs.org
For precise metabolic studies, controlling the exact location and number of deuterium atoms is essential. This requires stereoselective and regioselective labeling methods. Instead of non-specific HIE reactions, the use of deuterated building blocks is a more controlled approach. For example, a Wittig reaction between a non-deuterated aldehyde and a phosphonium (B103445) ylide derived from a deuterated alkyl halide, such as d5-iodoethane, can be employed to construct the carbon skeleton with a deuterated terminal end. nih.gov This ensures that the five deuterium atoms are located specifically on the terminal ethyl group of the molecule.
Another powerful technique is the quenching of an organometallic reagent with a deuterium source. A Grignard reagent or an organolithium compound can be prepared at a specific position on the carbon chain, and subsequent reaction with a deuterium donor like D₂O introduces a deuterium atom at that site with high regioselectivity. youtube.com This method can be repeated to introduce multiple deuterium atoms if required. The stereochemical outcome of such reactions can often be controlled by the choice of reagents and reaction conditions. nih.gov Furthermore, biocatalytic methods using enzymes such as α-oxo-amine synthases have been shown to produce α-deuterated amino acids stereoselectively, demonstrating the potential of enzymatic reactions for precise isotopic labeling. nih.gov
Chemical Transformation Pathways to (11E)-Tetradecen-1-yl-d5 Acetate (B1210297)
Once a suitable deuterated precursor is obtained, it must be transformed into the final target molecule through a series of chemical reactions that construct the carbon backbone, establish the correct double bond geometry, and introduce the acetate functional group.
Olefin metathesis has emerged as a powerful and efficient method for the synthesis of insect pheromones, offering high stereoselectivity for the formation of either (E) or (Z) double bonds. nih.govchemhub.com In the context of synthesizing (11E)-Tetradecen-1-yl-d5 Acetate, a cross-metathesis reaction can be envisioned between a deuterated terminal alkene and a functionalized, non-deuterated alkene. For instance, a deuterated building block like 1-butene-d5 could be reacted with a long-chain ω-alkenyl alcohol or acetate in the presence of a suitable metathesis catalyst (e.g., a Grubbs or Schrock catalyst) to form the desired C14 chain with the (E)-double bond at the 11-position. chemhub.com The choice of catalyst is critical for controlling the stereoselectivity of the double bond. While many ruthenium-based catalysts favor the formation of Z-olefins, specific catalysts and conditions have been developed to achieve high E-selectivity. nih.gov
| Synthetic Strategy | Description | Key Reagents | Reference |
| Wittig Reaction | Coupling of a deuterated ylide with an aldehyde to form the alkene backbone. | d5-iodoethane, Triphenylphosphine, Aldehyde | nih.gov |
| Olefin Metathesis | Cross-metathesis between a deuterated terminal alkene and a functionalized alkene. | Deuterated alkene, ω-alkenyl alcohol, Ruthenium catalyst | nih.govchemhub.com |
| Grignard Quench | Reaction of a Grignard reagent with D₂O to introduce deuterium at a specific site. | Alkyl-magnesium halide, D₂O | youtube.com |
The final step in the synthesis is the conversion of the deuterated alcohol, (11E)-tetradecen-1-d5-ol, to the corresponding acetate. This is a standard transformation in organic synthesis, and several methods are available. A common and efficient method is the reaction of the alcohol with acetic anhydride (B1165640), often in the presence of a base catalyst like pyridine (B92270) or a catalytic amount of acid. mdpi.com For long-chain alcohols, solvent-free conditions with acetic anhydride have been reported to be effective, providing high yields in short reaction times. mdpi.com
Alternatively, transesterification offers a simple method for acetylating long-chain fatty alcohols. This can be achieved by dissolving the alcohol in ethyl acetate or methyl acetate and passing it through a micro-column packed with a solid base like sodium hydroxide. nih.gov This method has been successfully applied to the acetylation of alcohols with carbon chains ranging from 24 to 34 atoms. nih.gov The choice of method depends on the scale of the reaction and the desired purity of the final product.
Purification and Isolation Techniques for Labeled Compounds
The purification of the final product, this compound, is essential to remove any unreacted starting materials, reagents, and byproducts from the reaction mixture. Standard chromatographic techniques are typically employed for this purpose. Column chromatography on silica (B1680970) gel is a common first step to separate the target compound from less polar or more polar impurities. ajgreenchem.com
For achieving high purity, which is often required for biological assays, Gas Chromatography (GC) is a powerful tool. nih.gov Preparative GC can be used to isolate the desired stereoisomer and ensure high isomeric purity. The purity and identity of the final labeled compound are confirmed using analytical techniques. Mass Spectrometry (MS) is used to confirm the molecular weight and the successful incorporation of the five deuterium atoms. nih.govlew.ro Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the structure and to determine the precise location of the deuterium labels within the molecule. nih.gov For chiral or stereoisomeric compounds, specialized techniques such as chiral High-Performance Liquid Chromatography (HPLC) may also be used. nih.gov
Applications in Elucidating Biochemical Pathways and Metabolic Transformations
Investigating Insect Pheromone Biosynthesis Pathways Using Deuterated Precursors
The biosynthesis of insect pheromones is a highly regulated and specific process involving a series of enzymatic modifications of fatty acid precursors. nih.gov The use of deuterated precursors, such as (11E)-Tetradecen-1-yl-d5 acetate (B1210297), has been instrumental in dissecting these complex pathways.
Elucidation of Desaturase Enzyme Activities and Regioselectivity
Desaturase enzymes are critical in pheromone biosynthesis, as they introduce double bonds at specific positions within the fatty acid chain, a key determinant of pheromone specificity. nih.govnih.gov The use of deuterated substrates allows for the investigation of the regioselectivity of these enzymes, that is, their ability to act on a specific region of the substrate molecule. portlandpress.comnih.gov Studies have shown that the presence of deuterium (B1214612) can influence the rate of the enzymatic reaction, a phenomenon known as the kinetic isotope effect. nih.gov By analyzing the products of desaturation reactions with deuterated fatty acids, researchers can infer the position of initial hydrogen abstraction, providing insights into the enzyme's mechanism of action. portlandpress.com
For instance, in the study of ω-3 fatty acid desaturases, deuterium-labeled fatty acids were used to probe the enzyme's regiochemistry. portlandpress.com The results from GC-MS analysis of the desaturated products helped confirm the ω-3 regioselectivity of the enzymes. portlandpress.com A significant primary deuterium kinetic isotope effect was observed at the ω-3 position, indicating that C-H bond cleavage at this position is a rate-determining step in the desaturation process. nih.govportlandpress.com This approach has been applied to various desaturases, contributing to a general model of their structure-function relationship. portlandpress.com
Chain Shortening and Elongation Mechanisms in Lipid Metabolism
The carbon chain length of a pheromone component is another critical factor for its biological activity. This length is determined by chain-shortening (β-oxidation) and chain-elongation processes within the insect's lipid metabolism. nih.govnih.gov Deuterated precursors can be used to follow the flow of carbon atoms through these pathways. nih.gov When a deuterated fatty acid is introduced, the resulting pheromone components will retain the deuterium label, but their chain length may be altered. By analyzing the mass spectra of the labeled products, researchers can determine the extent of chain shortening or elongation that has occurred. This has been particularly useful in understanding how insects can produce a variety of pheromone components from a single dietary precursor.
Reductase and Acetyltransferase Enzymatic Steps
The final steps in the biosynthesis of many acetate pheromones involve the reduction of a fatty acyl-CoA to an alcohol, followed by acetylation. nih.govnih.gov The enzymes responsible for these transformations are fatty acyl reductases (FARs) and acetyltransferases, respectively. elifesciences.org The use of deuterated precursors allows for the direct observation of these enzymatic steps. For example, by providing a deuterated fatty acid and observing the formation of a deuterated alcohol and subsequently a deuterated acetate, researchers can confirm the activity of these enzymes and study their substrate specificity. This approach has been crucial in the functional characterization of FARs and in understanding their role in producing the final pheromone components. nih.govnih.gov
Tracing Carbon Flow and Metabolic Intermediates
Stable isotope tracing using compounds like (11E)-Tetradecen-1-yl-d5 acetate provides a powerful method for mapping the flow of carbon through metabolic networks. nih.govnih.govbiorxiv.org By introducing a labeled precursor into a biological system, researchers can track the incorporation of the isotope into various downstream metabolites. researchgate.net This technique, often coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, allows for the identification and quantification of metabolic intermediates, providing a dynamic view of metabolic fluxes. nih.govresearchgate.net In the context of pheromone biosynthesis, this approach can reveal how carbon from different dietary sources is channeled into the production of specific pheromone components.
Studies on Catabolism and Degradation Pathways of Pheromone Analogs
The termination of a pheromone signal is as crucial as its production for effective chemical communication. plos.org This is achieved through the rapid degradation of pheromone molecules by enzymes present in the insect's antennae or other tissues. plos.orgnih.gov Deuterated pheromone analogs are invaluable tools for studying these catabolic pathways. By exposing an insect to a deuterated pheromone and analyzing the resulting metabolites, researchers can identify the enzymes involved in its degradation and the chemical modifications that occur. This information is critical for understanding the mechanisms of signal inactivation and can inform the development of more stable and effective pheromone-based pest management strategies.
Investigating Substrate Specificity and Enzyme Kinetics in Vitro
The substrate specificity of an enzyme is a fundamental aspect of its function. numberanalytics.comnih.gov In vitro studies using purified enzymes and a range of potential substrates, including deuterated analogs, can provide detailed information about an enzyme's substrate preferences and catalytic efficiency. taylorandfrancis.comnih.govasrb.org.in By comparing the reaction rates of an enzyme with a deuterated versus a non-deuterated substrate, researchers can determine the kinetic isotope effect, which provides insights into the rate-limiting step of the reaction. nih.gov This approach has been used to characterize the substrate specificity of various enzymes involved in pheromone metabolism, including desaturases, reductases, and esterases.
Table of Research Findings on Pheromone Biosynthesis and Metabolism
| Enzyme Type | Research Focus | Key Findings | Significance |
| Desaturases | Regioselectivity and mechanism | Deuterium labeling revealed the position of initial hydrogen abstraction and identified the rate-limiting step in desaturation. nih.govportlandpress.com | Elucidated the mechanism of action and the basis for the high specificity of these enzymes. |
| Fatty Acyl Reductases (FARs) | Substrate specificity and role in pheromone production | Functional characterization using labeled precursors confirmed their role in converting fatty acyl-CoAs to alcohols, the immediate precursors of many pheromones. nih.govnih.govelifesciences.org | Identified a key enzymatic step in the biosynthesis of a major class of insect pheromones. |
| Esterases/Hydrolases | Pheromone degradation | Studies with labeled pheromones identified enzymes responsible for the rapid breakdown of the chemical signal in the insect's antennae. plos.org | Explained the mechanism of signal termination, which is crucial for preventing sensory adaptation. |
| Chain-modifying enzymes | Chain shortening and elongation | Tracing of deuterated precursors revealed the pathways for modifying the carbon chain length of fatty acids to produce a diverse array of pheromone components. nih.govnih.gov | Demonstrated the metabolic flexibility that allows insects to synthesize complex pheromone blends. |
Role of 11e Tetradecen 1 Yl D5 Acetate in Chemical Ecology Research Methodologies
Tracer Studies for Pheromone Release and Dispersion Dynamics
The efficacy of pheromone-based pest management strategies, such as mating disruption, depends critically on understanding how the synthetic pheromone is released from dispensers and disperses in the environment. researchgate.net (11E)-Tetradecen-1-yl-d5 Acetate (B1210297) serves as an ideal tracer for quantifying these dynamics with high accuracy.
Researchers can incorporate a known quantity of the deuterated pheromone into a lure or dispenser. By placing these dispensers in controlled environments like wind tunnels or directly in the field, air samples can be collected at various distances and heights from the source. Subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS) allows for the precise quantification of the d5-labeled acetate, distinct from any potential background of the natural pheromone.
This methodology enables the creation of detailed pheromone plume maps, illustrating the concentration gradient as a function of distance, wind speed, temperature, and vegetation. Such studies are crucial for optimizing the placement and density of pheromone dispensers for effective pest control. For instance, a hypothetical field study could yield data on plume concentration downwind from a source, as illustrated in the table below.
Table 1: Hypothetical Dispersion of (11E)-Tetradecen-1-yl-d5 Acetate Downwind
This table illustrates how the concentration of the labeled pheromone, released from a single dispenser, might decrease with distance, providing essential data for mapping a dispersion plume.
| Distance from Source (meters) | Airborne Concentration (ng/m³) | Standard Deviation |
|---|---|---|
| 1 | 85.2 | ± 7.4 |
| 5 | 32.5 | ± 4.1 |
| 10 | 11.8 | ± 2.3 |
| 20 | 3.1 | ± 0.9 |
| 50 | 0.5 | ± 0.2 |
Methodological Advances in Studying Pheromone Perception Mechanisms
Understanding what happens to a pheromone molecule once it reaches an insect's antenna is fundamental to comprehending the sense of smell. The journey involves diffusion through microscopic pores on the antennal sensilla, transport through the sensillar lymph by Pheromone-Binding Proteins (PBPs), interaction with the olfactory receptor, and eventual degradation by Pheromone-Degrading Enzymes (PDEs) to terminate the signal. nih.govusda.gov Using this compound allows researchers to trace these rapid events.
By exposing an insect antenna to a pulse of the d5-labeled pheromone, scientists can perform time-course analyses. At specific intervals, the antennae can be analyzed to track the location and chemical state of the labeled compound. This technique can reveal the rate of pheromone uptake and, more importantly, the speed at which it is metabolized. The presence of deuterated metabolites, distinguishable by their mass, provides direct evidence of enzymatic activity and helps quantify the rate of signal inactivation. This information is vital for understanding how insects maintain sensitivity to fluctuating pheromone concentrations in a plume.
Table 2: Hypothetical Metabolic Fate of this compound in Antennal Tissue
This table shows a hypothetical time-course analysis of the conversion of the labeled pheromone into its primary metabolite, (11E)-Tetradecen-1-d5-ol, within insect antennal tissue, demonstrating the rate of pheromone degradation.
| Time After Exposure (ms) | Relative Abundance of d5-Acetate (%) | Relative Abundance of d5-Alcohol Metabolite (%) |
|---|---|---|
| 50 | 98 | 2 |
| 100 | 85 | 15 |
| 250 | 55 | 45 |
| 500 | 20 | 80 |
| 1000 | <5 | >95 |
Assessment of Olfactory Receptor Binding Dynamics with Labeled Ligands
The primary interaction that triggers an olfactory signal is the binding of a pheromone molecule to an Olfactory Receptor (OR), a specialized protein on the surface of olfactory neurons. frontiersin.org Studying this interaction directly is challenging, but the use of labeled ligands like this compound provides a powerful method for probing these dynamics. While radioactive labels have been used historically, stable isotopes offer a safer and equally effective alternative for quantitative binding assays. nih.gov
In a typical competitive binding assay, cells engineered to express a specific moth OR are incubated with a fluorescent probe that binds to the receptor's active site. When this compound is introduced, it competes with the fluorescent probe for the binding site. The displacement of the probe leads to a measurable change in fluorescence, which is proportional to the binding affinity of the test compound.
By measuring this effect across a range of concentrations, a binding curve can be generated and the inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) can be calculated. This provides a quantitative measure of how strongly the pheromone interacts with its receptor. Using the d5-labeled version is crucial for confirming that the tracer used in dispersion and metabolism studies has the same binding properties as the natural pheromone, thus validating its use as a biologically equivalent substitute.
Table 3: Hypothetical Data from a Competitive Binding Assay
This table presents example data from an assay measuring the displacement of a fluorescent probe from an olfactory receptor by increasing concentrations of this compound.
| Concentration of this compound (nM) | Receptor-Bound Fluorescence (% of Maximum) |
|---|---|
| 0.1 | 99.5 |
| 1 | 95.1 |
| 10 | 75.3 |
| 50 | 50.2 |
| 100 | 35.8 |
| 1000 | 8.7 |
Theoretical and Mechanistic Investigations Utilizing Deuterated Pheromone Analogs
Exploration of the Vibrational Theory of Olfaction with Isotopic Substitutions
The vibrational theory of olfaction, a compelling yet contentious model, posits that the sense of smell is not solely dependent on the shape of a molecule (the "lock-and-key" model) but also on its molecular vibrations. wikipedia.orgnih.gov This theory suggests that olfactory receptors detect the characteristic vibrational frequencies of odorant molecules, possibly through a process of inelastic electron tunneling. uiuc.edu The use of deuterated compounds provides a critical test for this theory. uiuc.eduwikipedia.org
A cornerstone of research into the vibrational theory is the comparative analysis of olfactory responses to deuterated and non-deuterated versions of the same compound. Since deuteration significantly alters the vibrational frequencies of C-H bonds while leaving the molecular shape largely unchanged, any discernible difference in olfactory perception could lend support to the vibrational theory. uiuc.edunih.gov
Studies on various organisms have yielded mixed results. For instance, research on fruit flies (Drosophila melanogaster) has shown that they can distinguish between normal and deuterated versions of some odorants, and that the perception of a carbon-deuterium (C-D) bond is similar to that of a nitrile group, which has a comparable vibrational frequency. wikipedia.org Conversely, other studies on insects like the male melon fly and honey bees, as well as on human and mouse olfactory receptors, have failed to find significant differences in response to deuterated and non-deuterated compounds. pnas.orgosti.gov
The table below summarizes findings from various studies comparing olfactory responses to deuterated and non-deuterated compounds.
| Organism/System | Compound(s) Studied | Observed Outcome | Reference |
| Fruit Fly (Drosophila melanogaster) | Acetophenone | Flies can distinguish between deuterated and non-deuterated acetophenone. | wikipedia.org |
| Human Subjects | Benzaldehyde-d6 | Statistically significant difference in odor perception reported, but study criticized for methodological flaws. | pnas.org |
| Human Musk Receptor (OR5AN1) | Cyclopentadecanone, Muscone | No difference in receptor response to deuterated and non-deuterated isotopomers. | batistalab.com |
| Male Melon Fly (Dacus cucurbitae) | 4-(p-hydroxyphenyl)-2-butanone acetate (B1210297) | Systematic deuteration did not affect the attractiveness of the compound. | pnas.orgosti.gov |
| Honey Bees | Nitrobenzene | Could not distinguish between deuterated and non-deuterated nitrobenzene. | pnas.orgosti.gov |
| Human Subjects | Acetone, Octanoic Acid | Weak isotope effect for acetone, but clear differences in perception for octanoic acid. | nih.gov |
These conflicting findings highlight the complexity of olfaction and suggest that if vibrational sensing does play a role, it may be context-dependent or work in concert with shape-based recognition. wikipedia.org
To further investigate the plausibility of the vibrational theory, researchers have turned to quantum mechanical and computational modeling. These approaches allow for the calculation of molecular vibrational spectra and the simulation of odorant-receptor interactions at the atomic level. uiuc.edubatistalab.com
Theoretical models often focus on the concept of inelastic electron tunneling, where an electron tunnels from a donor to an acceptor site within the olfactory receptor, a process that can be assisted by the vibrational energy of the bound odorant. uiuc.edu Calculations of electron tunneling rates for deuterated and non-deuterated odorants have been performed to see if the theoretical predictions align with experimental observations. uiuc.edu
Quantum mechanics/molecular mechanics (QM/MM) models have also been employed to study the binding of odorants to receptors. For example, modeling of the mouse olfactory receptor MOR244-3 with its ligand showed that both deuterated and non-deuterated versions had similar binding affinities, predicting no difference in response upon deuteration, which was consistent with experimental results. pnas.orgbatistalab.com These computational studies are crucial for interpreting experimental data and for generating new hypotheses about the molecular basis of olfaction.
Kinetic Isotope Effects in Biochemical Reaction Mechanisms
Beyond the realm of olfaction, deuterated compounds are invaluable for studying the mechanisms of biochemical reactions, particularly those involving enzymes. The replacement of hydrogen with deuterium (B1214612) can lead to a "kinetic isotope effect" (KIE), where the rate of a reaction is altered due to the mass difference between the isotopes. youtube.comyoutube.comyoutube.com
The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will often proceed more slowly when a C-D bond must be broken instead. youtube.comyoutube.comyoutube.com This primary KIE can be a powerful diagnostic tool for identifying the rate-limiting step of a reaction and for elucidating the structure of the transition state.
In the context of pheromone metabolism, enzymes in the insect's antennae or other tissues are responsible for the degradation of the pheromone signal. Studying the KIE for the enzymatic degradation of (11E)-Tetradecen-1-yl-d5 Acetate could reveal critical details about the mechanism of the enzymes involved in pheromone clearance, a vital process for the temporal resolution of the olfactory signal. nih.gov While specific studies on the KIE of this particular d5 acetate are not widely published, the principle is a fundamental tool in biochemical research. nih.govnih.gov
Computational Chemistry Approaches for Labeled Compounds in Receptor Interactions
Computational chemistry provides a powerful lens through which to examine the interactions between labeled compounds like this compound and their biological targets. Techniques such as molecular docking and molecular dynamics simulations can be used to predict how these molecules bind to olfactory receptors or metabolizing enzymes.
These computational methods can:
Predict Binding Modes: Determine the most likely orientation of the pheromone analog within the receptor's binding pocket.
Calculate Binding Affinities: Estimate the strength of the interaction between the ligand and the receptor.
Simulate Dynamic Behavior: Observe the conformational changes in both the ligand and the receptor upon binding.
By comparing the computational results for deuterated and non-deuterated compounds, researchers can gain insights into whether the isotopic substitution affects binding. For example, computational studies have been used to argue against the vibrational theory by showing that deuteration does not significantly alter the binding affinity of odorants to their receptors. pnas.org These in silico approaches, when combined with experimental data, provide a more complete picture of the molecular events underlying pheromone recognition and processing.
The use of deuterated pheromone analogs, exemplified by this compound, represents a sophisticated approach to unraveling complex biological phenomena. From testing the fundamental tenets of the vibrational theory of olfaction to dissecting the intricacies of enzyme reaction mechanisms, these isotopically labeled molecules serve as invaluable probes. While the debate over the vibrational theory continues, the data generated from studies using deuterated compounds continue to refine our understanding of how the chemical world is perceived and processed at a molecular level.
Future Research Directions and Emerging Methodologies
Development of Novel Deuteration Techniques for Complex Pheromone Analogs
The synthesis of deuterated pheromones is crucial for their use in metabolic studies and as internal standards for quantitative analysis. nih.gov While general methods for deuteration exist, the development of techniques specifically tailored for complex, unsaturated pheromone analogs like (11E)-Tetradecen-1-yl-d5 Acetate (B1210297) remains a significant area of research.
Future efforts are expected to focus on achieving site-specific deuteration with high isotopic enrichment. This is particularly important for understanding the metabolic fate of different parts of the molecule. For instance, selective deuteration at or near the double bond, the acetate group, or along the hydrocarbon chain can provide insights into specific enzymatic transformations.
Novel catalytic systems, including the use of transition metal catalysts, are being explored to facilitate hydrogen-isotope exchange reactions with high selectivity and efficiency. rsc.org These methods aim to overcome the challenges associated with the synthesis of complex stereoisomers and to provide access to a wider range of deuterated pheromone standards. Flow chemistry is also emerging as a powerful tool for the synthesis of deuterated compounds, offering advantages in terms of safety, scalability, and reaction control. researchgate.net
Integration with Advanced Imaging Techniques for In Situ Pathway Mapping
The availability of deuterated pheromone analogs like (11E)-Tetradecen-1-yl-d5 Acetate is pivotal for their use in conjunction with advanced imaging techniques to map metabolic and signaling pathways directly within insect tissues. Mass spectrometry imaging (MSI) is a particularly promising technology in this regard. nih.gov
By introducing a deuterated pheromone to an insect, researchers can use MSI to visualize the spatial distribution of the labeled compound and its metabolites within specific organs and even at the cellular level. This can provide unprecedented insights into the sites of pheromone reception, transport, degradation, and excretion. The distinct mass shift introduced by the deuterium (B1214612) atoms allows for the unambiguous detection of the labeled molecules against the background of endogenous, non-deuterated compounds.
Future research will likely focus on improving the spatial resolution and sensitivity of MSI techniques for insect tissues. Combining MSI with other imaging modalities, such as fluorescence microscopy, could provide a more comprehensive understanding of the dynamic processes involved in chemical communication.
Expanding Applications in Non-Insect Biological Systems
While the primary application of pheromones and their analogs is in insect pest management, there is growing interest in exploring their roles and applications in other biological systems. numberanalytics.com The principles of chemical communication are not exclusive to insects, and similar signaling molecules may be utilized by other organisms.
The use of deuterated pheromone analogs can be instrumental in these exploratory studies. For instance, they can be used to investigate potential interactions with receptors in non-target organisms, including beneficial insects, predators, and even vertebrates. Such studies are crucial for assessing the environmental impact and ecological selectivity of pheromone-based pest control strategies. ncsu.edu
Furthermore, the unique chemical properties of pheromones could be leveraged for applications in fields such as bioremediation or as probes for studying lipid metabolism in various organisms. The deuterated tags would be invaluable for tracing the fate of these molecules in complex biological matrices.
Computational and Systems Biology Approaches for Pheromone Research
Computational and systems biology approaches are becoming increasingly important in pheromone research. researchgate.net These methods can be used to model various aspects of chemical communication, from the binding of a pheromone to its receptor to the population-level effects of pheromone-based interventions.
Deuterated pheromones can provide crucial data for parameterizing and validating these computational models. For example, kinetic isotope effects observed in metabolic studies with deuterated compounds can be used to refine models of enzyme-catalyzed reactions. researchgate.net Similarly, data from imaging studies with labeled pheromones can inform models of pheromone transport and distribution.
Future research will likely see a tighter integration of experimental work with deuterated pheromones and in silico modeling. This synergy will be essential for building predictive models of pheromone action and for designing more effective and sustainable pest management strategies. Systems biology approaches will also be critical for understanding how pheromone signaling is integrated with other physiological processes within the organism.
Q & A
Basic Research Questions
Q. How is (11E)-Tetradecen-1-yl-d5 Acetate synthesized, and what role does deuterium labeling play in its application?
- Methodological Answer : The compound is synthesized via Wittig reactions, where deuterated acetylene or aldehyde precursors are used to introduce deuterium at specific positions. Deuterium labeling facilitates precise tracking in mass spectrometry (MS) by creating distinct isotopic patterns, enabling its use as an internal standard for quantifying non-deuterated analogs in biological matrices .
Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and chiral-phase Gas Chromatography (GC) are critical. NMR confirms deuterium placement and geometric isomerism (E/Z), while chiral GC resolves enantiomeric impurities. Cross-validation with High-Resolution MS ensures isotopic integrity .
Q. In pheromone research, how is this compound used to validate experimental results?
- Methodological Answer : As a deuterated internal standard, it is spiked into samples prior to extraction. Its consistent recovery rate corrects for matrix effects and instrument variability in GC-MS workflows, improving accuracy in quantifying native pheromones like (9Z,11E)-Tetradecadienyl Acetate .
Q. What are the critical parameters to consider when designing a field study to assess the ecological impact of this compound?
- Methodological Answer : Key parameters include environmental stability (measured via half-life under UV exposure), dosage calibration (using controlled-release dispensers), and non-target organism toxicity assays. Replicate sampling and randomized trap placement minimize spatial bias .
Advanced Research Questions
Q. What challenges arise in quantifying this compound in complex biological matrices, and how can they be methodologically addressed?
- Methodological Answer : Matrix co-elution and ion suppression in MS require optimized sample preparation: solid-phase microextraction (SPME) or liquid-liquid extraction with deuterated solvent blanks. Isotope dilution analysis with calibration curves spanning 3–4 orders of magnitude mitigates quantification errors .
Q. How do isotopic effects influence the chemical reactivity or stability of this compound compared to its non-deuterated counterpart?
- Methodological Answer : Kinetic isotope effects (KIEs) reduce reaction rates in deuterated compounds, particularly in hydrogen-bonding or proton-transfer reactions. Stability studies under accelerated thermal/UV conditions (e.g., Arrhenius modeling) quantify degradation differences. Computational DFT simulations predict KIEs for synthetic optimization .
Q. What statistical methods are recommended for analyzing dose-response data involving deuterated pheromones like this compound?
- Methodological Answer : Nonlinear regression (e.g., four-parameter logistic models) fits sigmoidal dose-response curves. ANOVA with post-hoc Tukey tests identifies significant differences between treatment groups. Bootstrapping validates confidence intervals in low-sample-size field trials .
Q. How can researchers resolve contradictions in published data regarding the efficacy of this compound in different experimental setups?
- Methodological Answer : Meta-analysis using PRISMA guidelines aggregates data across studies, while subgroup analysis isolates variables (e.g., temperature, humidity). Controlled lab experiments replicate conflicting conditions to test hypotheses about environmental or methodological confounders .
Methodological Considerations from Evidence
- Experimental Design : Ensure replication and randomization to address variability in field studies .
- Data Presentation : Use tables for raw isotopic ratios and figures for dose-response curves, avoiding redundant data .
- Validation : Cross-check synthetic yields and purity with orthogonal techniques (e.g., NMR + MS) .
- Error Analysis : Quantify uncertainties in deuterium incorporation rates using Gaussian error propagation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
